Product packaging for 1,3-Dichloropropene(Cat. No.:CAS No. 542-75-6)

1,3-Dichloropropene

Cat. No.: B049464
CAS No.: 542-75-6
M. Wt: 110.97 g/mol
InChI Key: UOORRWUZONOOLO-OWOJBTEDSA-N
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Description

1,3-Dichloropropene is a versatile and highly relevant organochlorine compound of significant interest in agricultural and chemical research. Its primary historical and research application is as a pre-plant soil fumigant and a potent nematicide. The compound's mechanism of action involves the disruption of biological systems in soil-borne pests, particularly nematodes, through chemical alkylation and interference with key enzymatic processes, leading to effective pest control. Beyond its agrochemical applications, this compound serves as a valuable precursor and intermediate in synthetic organic chemistry, enabling the construction of more complex molecules through reactions such as nucleophilic substitution or as a building block for polymers and fine chemicals. In environmental science, it is a subject of study for its behavior, degradation, and persistence in soil and groundwater, providing critical data for environmental risk assessment and remediation strategies. Toxicological research utilizing this compound focuses on understanding its metabolic pathways, potential bioaccumulation, and cellular-level effects to inform safety protocols and regulatory standards. This reagent is presented to the scientific community to facilitate advanced studies in these critical fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Cl2 B049464 1,3-Dichloropropene CAS No. 542-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloroprop-1-ene
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InChI

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2
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InChI Key

UOORRWUZONOOLO-UHFFFAOYSA-N
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Canonical SMILES

C(C=CCl)Cl
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Molecular Formula

C3H4Cl2
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DSSTOX Substance ID

DTXSID1022057
Record name 1,3-Dichloropropene
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Molecular Weight

110.97 g/mol
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Physical Description

1,3-dichloropropene appears as a clear colorless liquid. Flash point 95 °F. Denser (at 10.2 lb / gal) than water and insoluble in water. Vapors are heavier than air. Used to make other chemicals and as soil fumigant., Liquid, Colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor. [insecticide] [Note: Exists as mixture of cis- & trans-isomers.] [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor., Colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor. [insecticide] [Note: Exists as mixture of cis- & trans-isomers.]
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Boiling Point

219 °F at 760 mmHg (NTP, 1992), 108 °C, Colorless to straw-colored liquid, pungent, sweet, penetrating odor; boiling point 104 °C; specific gravity 1.211 (25 °C); vapor pressure 28 mm Hg (20 °C) /Technical 1,3-dichloropropene/, 226 °F
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Flash Point

95 °F (NTP, 1992), 28 °C (82 °F) - closed cup, 25 °C closed cup; 35 °C open cup, 35 °C (open cup), 25 °C c.c., 95 °F, 77 °F
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Solubility

less than 0.1 mg/mL at 61.7 °F (NTP, 1992), In water, 2 g/L at 20 °C, In water at 25 °C: 2,180 mg/L (cis isomer), 2,320 mg/L (trans isomer), Miscible with hydrocarbons, halogenated solvents, esters, and ketones, Soluble in toluene, acetone, octane, Solubility in water, g/100ml at 20 °C: 0.2, 0.2%
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Density

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.220 at 25 °C, Relative density (water = 1): 1.22, 1.21
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Vapor Density

3.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.8 (Air = 1), Relative vapor density (air = 1): 3.8, 3.86
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Vapor Pressure

27.9 mmHg at 68 °F ; 28 mmHg at 77 °F (NTP, 1992), 28.0 [mmHg], 34.3 mm Hg at 25 °C (cis isomer), 23.0 mm Hg at 25 °C (trans isomer), Vapor pressure, kPa at 20 °C: 3.7, 28 mmHg at 77 °, 28 mmHg
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Impurities

Two known mutagens, epichlorohydrin and 1,3-dichloro-2-propanol have been identified as impurities in some formulations., Other chlorinated hydrocarbons may be present as impurities and stabilizers. These include chloropicrin, isomers of dichloropropene, dichloropropane, and epichlorohydrin. /1,3-Dichloropropene mixture/, 2,3-Dichloropropene may be present at up to 6.5%
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Color/Form

Colorless to straw-colored liquid, Amber liquid

CAS No.

542-75-6
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Melting Point

-119 °F (NTP, 1992), <-50 °C, -119 °F
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Environmental Fate and Transport of 1,3 Dichloropropene

Atmospheric Dynamics and Degradation Pathways

The release of 1,3-dichloropropene into the environment, primarily through its application as a soil fumigant, initiates a series of transport and degradation processes that define its atmospheric fate. Due to its chemical properties, a significant portion of the compound transitions from soil and water into the atmosphere, where it is subject to various degradation and removal mechanisms.

Volatilization is a primary pathway for the dissipation of this compound from soil and water. epa.gov This tendency to move into the vapor phase is governed by its physical and chemical properties, notably its vapor pressure and Henry's Law constant. epa.gov The vapor pressures for the cis- and trans-isomers at 25°C are 34.3 and 23.0 mm Hg, respectively, indicating that the compound will exist almost exclusively as a vapor in the ambient atmosphere. nih.gov Another report cites slightly higher vapor pressures of 43 and 34 mmHg for the cis- and trans- isomers, respectively. epa.gov

The Henry's Law constant, which indicates the partitioning of a chemical between water and air, further supports its tendency to volatilize from moist soil and water surfaces. epa.govnih.gov For a mixture of isomers, the Henry's Law constant is approximately 3.55 x 10⁻³ atm-m³/mol, signifying a rapid rate of volatilization from water. nih.gov Based on this value, the volatilization half-life from a model river is estimated to be about 3.3 hours, and from a model lake, 4.2 days. nih.gov From ditch water, an even shorter evaporation half-life of less than five hours has been reported. epa.gov

Table 1: Physical Properties Influencing Volatilization of this compound

Property cis-Isomer trans-Isomer Source
Vapor Pressure (25°C) 34.3 mm Hg 23.0 mm Hg nih.gov
Vapor Pressure (25°C) 43 mm Hg 34 mm Hg epa.gov
Henry's Law Constant (20°C) \multicolumn{2}{c }{3.55 x 10⁻³ atm-m³/mol} nih.gov
Water Solubility (25°C) 2,700 ppm 2,800 ppm epa.gov

Field studies have confirmed that a substantial fraction of applied this compound enters the atmosphere. Research has shown that between 16% and 53% of the applied fumigant can be lost to the atmosphere via volatilization. nih.govusda.gov One study observed that 45% to 53% of the compound volatilized within the first two weeks after application. nih.gov Another field experiment measured total emissions ranging from 16% to 35% of the applied amount. usda.gov A separate study in California found that approximately 25% of the applied this compound had volatilized within 14 days of a direct soil injection. epa.gov

Once in the troposphere, this compound is degraded primarily through reactions with photochemically-produced oxidants. nih.gov Direct photolysis, or breakdown by direct absorption of sunlight, is not considered a significant degradation process compared to these chemical reactions. nih.gov The main atmospheric degradation pathways involve reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). nih.gov

The reaction with hydroxyl radicals is the dominant atmospheric degradation pathway for this compound during the daytime. nih.govinchem.org These highly reactive radicals are formed through photochemical processes in the atmosphere and are often referred to as the "detergent of the atmosphere". harvard.edu The estimated atmospheric half-life for vapor-phase this compound due to this reaction varies slightly between sources but is consistently on the order of hours to a few days. One calculation estimates the half-lives to be 1.9 days for the cis-isomer and 1.1 days for the trans-isomer. nih.gov Another calculation suggests even faster degradation, with half-lives of 12 hours for the cis-isomer and 7 hours for the trans-isomer. inchem.org A broader estimate suggests an ambient air half-life of between 7 and 50 hours, depending on isomer concentrations and the availability of hydroxyl radicals. nih.gov

This compound also undergoes degradation through reaction with ozone, although this process is considerably slower than the reaction with hydroxyl radicals. nih.govinchem.org The estimated half-life for the reaction with ozone is 76 days for the cis-isomer and 17 days for the trans-isomer. nih.gov A separate calculation yielded similar values of 52 days for the cis-isomer and 12 days for the trans-isomer. inchem.org

During nighttime hours, the dominant atmospheric oxidant in most environments is the nitrate radical (NO₃). nih.gov Reaction with nitrate radicals is therefore an important nighttime degradation pathway for this compound. nih.gov The atmospheric half-life for cis-1,3-dichloropropene (B155052) from this reaction is estimated to be 3.4 days. nih.gov

Table 2: Estimated Atmospheric Half-lives of this compound Isomers

Degradation Pathway Isomer Estimated Half-Life (Source 1) Estimated Half-Life (Source 2)
Reaction with Hydroxyl Radicals (OH) cis-1,3-Dichloropropene 1.9 days nih.gov 12 hours inchem.org
trans-1,3-Dichloropropene 1.1 days nih.gov 7 hours inchem.org
Reaction with Ozone (O₃) cis-1,3-Dichloropropene 76 days nih.gov 52 days inchem.org
trans-1,3-Dichloropropene 17 days nih.gov 12 days inchem.org
Reaction with Nitrate Radicals (NO₃) cis-1,3-Dichloropropene 3.4 days nih.gov Not Available
trans-1,3-Dichloropropene Not Available Not Available

In addition to chemical degradation, this compound can be physically removed from the atmosphere through wet deposition. The compound's water solubilities (2700 and 2800 ppm for cis- and trans-isomers, respectively) suggest that this removal mechanism is possible. epa.gov The definitive confirmation of this pathway comes from the detection of this compound in rainwater, which indicates that it can be scavenged from the air by precipitation. nih.gov

Photochemical Degradation in the Atmosphere

Soil and Groundwater Environmental Behavior

Once introduced into the soil, this compound is subject to several dissipation pathways, including volatilization, leaching, and chemical and biological degradation. epa.gov Its potential to leach into groundwater is a significant environmental concern and is influenced by its interaction with soil particles and its degradation rate. epa.govepa.gov

The movement of this compound in soil is largely dictated by its adsorption to soil particles. The organic carbon partition coefficient (Koc) is a key indicator of this mobility. Experimental Koc values for the cis- and trans-isomers of this compound in aqueous solutions have been reported as 23 and 26, respectively, which suggests high mobility in soil and a potential for leaching. epa.govnih.gov In the vapor phase, however, this compound adsorbs more strongly to soil, with Koc values ranging from approximately 450 to 750, indicating medium to low soil mobility. epa.govcdc.gov

Adsorption is influenced by soil properties, with increasing organic content and decreasing temperature leading to greater adsorption. epa.gov The relatively low partition coefficients (Kd) in various soils further support the characterization of this compound as weakly sorbed and highly mobile. nih.gov Amending soil with organic matter, such as manure compost, has been shown to increase the adsorption of this compound, thereby reducing its potential for offsite movement. usda.gov

Table 1: Soil Adsorption and Mobility Parameters for this compound

ParameterIsomerValueImplication for Soil MobilitySource(s)
Organic Carbon Partition Coefficient (Koc) cis-23High epa.govnih.gov
trans-26High epa.govnih.gov
Vapor Phase450-750Medium to Low epa.govcdc.gov
Partition Coefficient (Kd) Isomers0.46 - 0.56High nih.gov

Hydrolysis is a primary degradation pathway for this compound in both soil and water. researchgate.netnih.gov The rate of this chemical process is dependent on environmental factors such as temperature and pH. researchgate.netnih.gov In deionized water at 20°C, this compound has a half-life of approximately 9.8 to 11 days. researchgate.netnih.gov The hydrolysis rate increases with higher temperatures; for instance, the half-life decreases to 2 days at 29°C. nih.gov In soil, reported hydrolysis half-lives range from 1.5 to 20 days at 20°C. epa.gov

The initial step in the hydrolysis of both cis- and trans-1,3-Dichloropropene is the formation of the corresponding 3-chloroallyl alcohols. epa.govnih.govresearchgate.net This conversion is a key detoxification step, as 3-chloroallyl alcohol is less toxic to nematodes. usda.gov The reaction occurs both abiotically and can be biologically mediated. researchgate.netnih.gov

Following the formation of 3-chloroallyl alcohols, further oxidation leads to the creation of the corresponding 3-chloroacrylic acids. epa.govepa.govnih.govnih.govasm.org This two-step oxidation process is a critical part of the degradation pathway of this compound in the environment. nih.gov

Biodegradation plays a significant role in the dissipation of this compound in soil environments. who.int The rate of biodegradation can be influenced by the type of soil, with aerobic half-lives varying from 1.8 days in a silty clay to 61 days in a loamy sand. epa.govresearchgate.net Repeated applications of this compound to soil can lead to accelerated microbial degradation due to the adaptation of soil microorganisms. nih.govresearchgate.net

Several bacterial strains capable of degrading this compound have been isolated from soil. researchgate.net Among these, the gram-negative bacterium Pseudomonas cichorii 170 has been identified as capable of utilizing this compound as a sole carbon and energy source. nih.govasm.orgrug.nl This bacterium was isolated from soil that had been repeatedly treated with the fumigant. nih.govasm.orgnih.gov

Pseudomonas cichorii 170 produces at least three different dehalogenases that are crucial for the degradation process. nih.govasm.orgnih.gov The degradation pathway in this bacterium involves the initial hydrolysis of this compound to 3-chloroallyl alcohol, which is then oxidized in two steps to 3-chloroacrylic acid. nih.govasm.orgnih.gov The 3-chloroacrylic acid is subsequently dehalogenated. nih.govnih.gov The haloalkane dehalogenase enzyme in P. cichorii 170 is responsible for the conversion of this compound to 3-chloroallyl alcohol. nih.govresearchgate.net

Biodegradation Mechanisms in Soil Ecosystems

Intermediate Metabolite Pathways in Biodegradation

The biodegradation of this compound in the environment proceeds through a defined pathway involving several key intermediate metabolites. The initial step, which can occur both abiotically and biotically, is the hydrolysis of this compound to form the corresponding chloroallyl alcohol. nih.govepa.govethz.ch This reaction involves an allylic dechlorination and hydroxyl substitution. epa.gov Both the cis- and trans- isomers of this compound are converted to their respective 3-chloro-2-propen-1-ols. ethz.ch

Following the formation of chloroallyl alcohols, the pathway continues with oxidation steps. epa.gov Aerobic bacterial species from genera such as Pseudomonas are capable of carrying out this degradation. researchgate.net In Pseudomonas cichorii 170, for example, the 3-chloroallyl alcohol is oxidized in two steps to 3-chloroacrylic acid. nih.govresearchgate.net This process is mediated by alcohol dehydrogenase and aldehyde dehydrogenase enzymes. nih.govresearchgate.net

The final steps involve the dehalogenation of 3-chloroacrylic acid, likely forming malonic acid semialdehyde, which is then further metabolized. nih.govresearchgate.net Some bacteria possess specific dehalogenases for the cis- and trans- isomers of 3-chloroacrylic acid. nih.gov The malonic semialdehyde intermediate is subsequently acted upon by a decarboxylase. nih.gov

Proposed Biodegradation Pathway of this compound nih.govresearchgate.netresearchgate.net

Hydrolysis: this compound is converted to 3-chloroallyl alcohol by haloalkane dehalogenase.

Oxidation: The 3-chloroallyl alcohol is oxidized to 3-chloroacrylic acid via alcohol and aldehyde dehydrogenases.

Dehalogenation: 3-chloroacrylic acid dehalogenase removes the chlorine atom, forming malonic acid semialdehyde.

Decarboxylation: The pathway concludes with the conversion of malonate semialdehyde to acetaldehyde (B116499) and CO2 by a decarboxylase. nih.gov

Factors Influencing Biodegradation Rates

The rate at which this compound biodegrades in the soil is influenced by a combination of environmental and soil-specific factors. These include soil type, moisture content, temperature, pH, and the amount of organic matter present. researchgate.netresearchgate.netnih.gov

Soil Type and Texture: Degradation rates are often considerably higher in clay-containing soils compared to sandy soils. researchgate.netwur.nl In sandy soils at 15–20°C, the disappearance rate is about 2–3.5% per day, whereas in clayey soils, it can be as high as 25% per day at 20°C. wur.nl However, some studies have found that soil texture did not significantly affect 1,3-D degradation. nih.gov

Soil Moisture: The rate of hydrolysis, a key degradation step, increases with higher soil moisture content. researchgate.netnih.gov One study noted that increasing soil water content from 5% to 17.5% (w/w) slightly accelerated the degradation of 1,3-D. nih.gov

Temperature: Temperature has a significant effect on degradation, with higher temperatures accelerating the process. nih.govwur.nl Increasing incubation temperatures from 10 to 45°C was found to accelerate fumigant degradation by 5 to 14 times. nih.gov

pH: The hydrolysis of this compound is pH-dependent. researchgate.netnih.gov The reaction is inhibited by low pH and favored by high pH. nih.gov

Organic Matter: Soil organic matter (OM) is a critical factor affecting the fate of this compound. nih.gov The addition of organic amendments can increase fumigant degradation between 1.4 and 6.3-fold. nih.gov Organic matter appears to promote degradation through direct substitution reactions rather than by enhancing hydrolysis. researchgate.netnih.gov The degradation rate increases with the amount of organic material added. nih.gov

Microbial Adaptation: While microbial contributions may initially be insignificant, they become more important as soil microorganisms adapt to the fumigant. researchgate.netnih.gov Increased rates of degradation have been observed in soils with a history of repeated applications. researchgate.net

FactorInfluence on Biodegradation RateSource
Soil TypeHigher rates observed in clay-containing soils compared to sandy soils. wur.nl
Soil MoistureIncreased moisture content accelerates hydrolysis and slightly increases overall degradation. researchgate.netnih.gov
TemperatureHigher temperatures significantly accelerate degradation rates. nih.govwur.nl
pHHigh pH favors the hydrolysis reaction, while low pH inhibits it. nih.gov
Organic MatterAdding organic matter significantly increases degradation, with the rate dependent on the type and amount of material. nih.gov

Groundwater Contamination Potential and Monitoring Studies

Given its use as a soil fumigant and its mobility in soil, this compound has the potential to leach into groundwater. nih.gov Its Koc values suggest medium to low soil mobility when in the vapor phase and high mobility when dissolved in water. epa.govepa.gov Data from various states and regions have indicated that the compound can leach to groundwater as a result of normal agricultural use. epa.gov Consequently, extensive groundwater monitoring efforts have been conducted over several decades by public and private institutions to assess the risk. nih.gov

Monitoring studies have analyzed tens of thousands of water samples across North America and Europe, particularly in areas with high fumigant use. nih.govresearchgate.net For instance, an analysis of over 50,000 water samples by state and federal agencies in the USA resulted in 151 detections of this compound. nih.govresearchgate.net An additional 4,000 samples from studies specifically targeting high-use areas in Europe and the USA yielded 74 detections of 1,3-D or its primary metabolites, 3-chloroallyl alcohol and 3-chloroacrylic acid. nih.gov

Analysis of Detection Rates and Levels in Groundwater

Analysis of extensive monitoring data reveals generally low detection rates and concentrations of this compound and its metabolites in groundwater. The combined detection rate of 1,3-D and its primary metabolites in high-use areas of the European Union and North America was found to be 0.7%. nih.govresearchgate.net

In a U.S. tap water monitoring study that collected 1,927 samples, there were only two quantifiable detections of 1,3-D, both below 0.15 µg/L. nih.gov The study also found ten detections of the 3-chloroallyl alcohol metabolite and 50 detections of the 3-chloroacrylic acid metabolite, with a maximum concentration of 0.14 µg/L. nih.gov For the entire program, the detection rates were 0.2% for 1,3-D, 0.5% for 3-chloroallyl alcohol, and 2.5% for 3-chloroacrylic acid. nih.gov

Data from the U.S. Environmental Protection Agency's STORET database, which included 12,673 water samples, showed detections in approximately 40% of samples; however, only 6% of the samples contained quantifiable levels. cdc.gov The quantifiable concentrations ranged from 0.002 to 25 ppb (µg/L), with a mean and median of 0.5 ppb. cdc.gov A study of the Abbotsford aquifer in British Columbia between 1991 and 1994 detected this compound in only one monitoring well for a short period, with a maximum concentration of 0.23 µg/L. iwaponline.com

Monitoring Program / StudyNumber of SamplesAnalyte(s)Detection RateMaximum Detected ConcentrationSource
High-Use Areas (EU & North America)~4,0001,3-D & Metabolites0.7%Not specified nih.gov
U.S. Tap Water Study1,927This compound0.2%<0.15 µg/L nih.gov
U.S. Tap Water Study1,9273-chloroallyl alcohol0.5%< LOQ (0.09 µg/L) nih.gov
U.S. Tap Water Study1,9273-chloroacrylic acid2.5%0.14 µg/L nih.gov
Abbotsford Aquifer Study (1991-1994)~1,300This compound0.4% (in a single well)0.23 µg/L nih.goviwaponline.com
Florida Prospective StudyNot specifiedThis compoundNot specified21.6 ppb (shallow well), 1 ppb (aquifer well) epa.gov
Influence of Geologic Formations (e.g., karst geology) on Groundwater Vulnerability

Certain geologic formations are more vulnerable to groundwater contamination by mobile soil chemicals. Karst geology, characterized by soluble bedrock like limestone and dolomite (B100054) that forms conduits, caves, and sinkholes, presents a significant risk. These features can provide direct pathways for surface contaminants to rapidly enter groundwater systems with minimal natural filtration.

Recognizing this vulnerability, U.S. regulatory measures specifically address the use of this compound in such sensitive areas. epa.gov To mitigate risks to drinking water, labeling requirements established in 1999 restrict the application of this compound in areas that overlie karst geology. epa.gov

Aquatic Environmental Dynamics

Volatilization from Surface Waters

Volatilization is a primary and rapid dissipation pathway for this compound from surface waters. epa.govwho.int The compound's Henry's Law constant indicates that it is expected to volatilize readily from water. epa.gov This process often competes with other transformation processes like biodegradation and hydrolysis. epa.gov The rate of volatilization can be quite high; one study reported a half-life of less than five hours for the evaporation of this compound from ditch water samples. epa.gov This rapid transfer from the aqueous phase to the atmosphere significantly reduces its persistence in surface water bodies. who.int

Degradation in Aquatic Systems

The persistence of this compound in aquatic environments is limited by several degradation processes, primarily chemical hydrolysis and, to a lesser extent, microbial biodegradation. who.intherts.ac.uk Volatilization from surface waters is also a significant removal process. epa.govclu-in.org

Hydrolysis is a key mechanism for the degradation of this compound in water. researchgate.netnih.gov The rate of this process is significantly influenced by temperature and, in some cases, pH. researchgate.netnih.govnih.gov Generally, the hydrolysis rate increases with higher temperatures. nih.govnih.gov For instance, the hydrolysis half-life in deionized water is approximately 9.8 to 13.5 days at 20°C. researchgate.netnih.govnih.govnih.gov This half-life shortens to about 2 days at 29°C but extends to as long as 100 days at 2°C. nih.govnih.gov

While some studies have found the hydrolysis rate to be independent of pH between 5 and 9, others have observed a pH-dependent reaction, with low pH inhibiting and high pH favoring the reaction. researchgate.netnih.govnih.gov One study reported half-lives of 8.7, 7.2, and 2.8 days at pH 4, 7, and 10, respectively, at a constant temperature of 20°C. nih.gov The primary products of hydrolysis for both the cis- and trans-isomers are the corresponding 3-chloroallyl alcohols. nih.govnih.govnih.gov These alcohols can be further broken down into 3-chloroacrylic acid and ultimately to carbon dioxide. nih.govnih.govnih.gov

Biodegradation also contributes to the removal of this compound from aquatic systems. nih.govnih.gov Aerobic biological screening studies using inocula from domestic wastewater demonstrated that the compound is biodegradable. epa.gov In one study, approximately 50% of the initial concentration was degraded within 7 days. epa.gov The presence of soil can enhance the degradation rate, suggesting microbial action plays a role. nih.govnih.gov The biodegradation pathway is believed to begin with a hydrolytic step to form 3-chloroallyl alcohol, which is then oxidized to 3-chloroacrylic acid before further dehalogenation. nih.gov

Table 1: Hydrolysis Half-Life of this compound in Water This table is interactive. Click on the headers to sort the data.

Temperature (°C) pH Half-Life (Days) Reference
2 5.5 - 7.5 90 - 100 nih.gov
10 - 51 nih.gov
15 5.5 - 7.5 11 - 13 nih.gov
20 7 ~10 nih.gov
20 - 9.8 researchgate.netnih.gov
20 5, 7, 9 13.5 nih.gov
20 4 8.7 nih.gov
20 7 7.2 nih.gov
20 10 2.8 nih.gov
29 5.5 - 7.5 2 nih.gov

Bioaccumulation Potential in Aquatic Organisms

Based on its physical and chemical properties, this compound has a low potential to bioaccumulate in aquatic organisms. herts.ac.uknih.govnih.gov This is primarily due to its relatively high water solubility and low octanol-water partition coefficient (log Kₒₗ), which is a measure of a chemical's tendency to partition into fatty tissues. who.int

The log Kₒₗ for this compound has been reported as 1.82, with specific values of 2.06 for the cis-isomer and 2.03 for the trans-isomer. nih.govca.gov These low values indicate a preference for remaining in the water column rather than accumulating in the lipid tissues of organisms. who.int

The bioconcentration factor (BCF) is a direct measure of a substance's accumulation in an organism from the surrounding water. A BCF value of 11 was reported for bluegill sunfish exposed to this compound. cdc.gov This low BCF value confirms that the compound is unlikely to concentrate significantly in aquatic food chains. who.intcdc.gov

Table 2: Bioaccumulation Potential of this compound This table is interactive. Click on the headers to sort the data.

Parameter Isomer Value Species Reference
Bioconcentration Factor (BCF) Mixture 11 Bluegill sunfish cdc.gov
Log Kₒₗ Mixture 1.82 - ca.gov
Log Kₒₗ cis-isomer 2.06 - nih.gov

Toxicological Mechanisms and Health Effects Research

Mechanisms of Toxicity and Carcinogenesis

The toxicological profile of 1,3-Dichloropropene (1,3-DCP) is complex, involving multiple pathways that can lead to adverse health effects. Research into its mechanisms of toxicity and carcinogenesis has revealed both genotoxic and nongenotoxic modes of action, often dependent on the purity of the compound and the metabolic capacity of the exposed organism.

The genotoxicity of this compound has been the subject of extensive investigation. Early studies often reported positive mutagenic results in bacterial assays, such as the Ames test with Salmonella typhimurium strains TA100 and TA1535, suggesting it acts as a base-pair substitution mutagen. epa.govjcpa.or.jp However, subsequent research has demonstrated that much of the direct-acting mutagenicity observed in these initial in vitro studies was attributable to impurities present in technical-grade formulations of 1,3-DCP rather than the compound itself. epa.govnih.govacs.org

Table 1: Summary of In Vivo Genotoxicity Studies for this compound
Assay TypeSpecies/ModelExposure RouteKey FindingReference
Transgenic Mutation Assay (cII)Fischer 344 RatDietaryNo increase in mutant frequency in liver or kidney. nih.gov
Transgenic Mutation Assay (lacI)B6C3F1 MouseInhalationNo induction of mutations in lung or liver. nih.gov
32P-postlabelingFischer 344 RatOral GavageNo treatment-related increase in DNA adducts in the liver. tandfonline.com
32P-postlabelingB6C3F1 MouseInhalationNo new or increased DNA adducts found in the lungs. tandfonline.com

A critical factor confounding early genotoxicity assessments of 1,3-DCP was the presence of highly reactive impurities in the tested formulations. nih.gov Technical-grade 1,3-DCP often contained stabilizers like epichlorohydrin (B41342), a known genotoxic carcinogen, which contributed to the positive findings in carcinogenicity bioassays. tandfonline.comoup.comnih.gov

Furthermore, 1,3-DCP is susceptible to autoxidation, especially when stored in the presence of oxygen. epa.govnih.gov This process generates potent mutagenic derivatives. nih.govacs.org Research has identified key oxidative products, including (Z)- and (E)-2-chloro-3-(chloromethyl)oxiranes (also known as this compound oxides). nih.gov These epoxides can further rearrange to form 2,3-dichloropropanal, which then eliminates hydrogen chloride to yield the extremely mutagenic compound 2-chloroacrolein (B1216256) (α-chloroacrolein). acs.orgacs.orgnih.gov The genotoxic effects observed in unpurified 1,3-DCP samples are largely attributed to the presence of α-chloroacrolein. acs.orgnih.gov Studies have shown that when these oxidative impurities are removed, for instance through silica (B1680970) gel chromatography, the direct mutagenic activity of the 1,3-DCP sample is significantly reduced or eliminated. nih.govacs.orgacs.org

The primary metabolic pathway for the detoxification of this compound in the body is conjugation with glutathione (B108866) (GSH). epa.govtandfonline.comontosight.aicdc.gov This reaction is catalyzed by the enzyme glutathione S-transferase (GST) and occurs mainly in the liver. jcpa.or.jpontosight.ai The process involves a nucleophilic substitution reaction between the sulfur atom of GSH and the chloromethyl carbon of 1,3-DCP. who.int This conjugation effectively neutralizes the reactive nature of 1,3-DCP and its metabolites.

The resulting conjugate is further metabolized and ultimately excreted in the urine, primarily as the mercapturic acid metabolite N-acetyl-S-(3-chloroprop-2-enyl)cysteine (3CNAC). epa.govjcpa.or.jpcdc.gov Studies have demonstrated that this pathway is highly efficient; after oral administration in rats, the mercapturic acid conjugate accounted for the vast majority of the excreted dose. jcpa.or.jpcdc.gov The importance of GSH in detoxification is highlighted by the fact that when GSH levels are depleted, the toxic effects of 1,3-DCP are more pronounced. epa.govwho.int Conversely, when GSH concentrations are maintained at normal physiological levels, the mutagenic action of metabolically activated 1,3-DCP is almost completely eliminated. nih.gov In vitro studies have also shown that the cis-isomer of 1,3-DCP is conjugated with GSH four to five times faster than the trans-isomer. jcpa.or.jpiarc.fr

While genotoxic mechanisms, particularly from impurities, play a role in the toxicology of technical-grade 1,3-DCP, evidence also points to nongenotoxic modes of action for tumorigenesis, especially in the liver of rats. oup.comscispace.com Studies using 1,3-DCP formulations free of epichlorohydrin have observed the induction of hepatocellular adenomas in male rats. oup.comnih.gov The mechanism for this is believed to be nongenotoxic and related to tumor promotion rather than initiation. oup.comnih.gov

The formation of DNA adducts is a key mechanism of genotoxicity for many chemical carcinogens. In the case of this compound, the formation of promutagenic adducts is primarily linked to its oxidative degradation products rather than the parent compound itself. acs.orgnih.gov As previously discussed, the oxidation of 1,3-DCP leads to the formation of α-chloroacrolein. acs.orgacs.org This highly reactive α,β-unsaturated aldehyde is capable of reacting with DNA bases to form stable adducts.

Exposure to this compound can elicit toxic responses in specific organs. The primary targets are typically the portals of entry and organs involved in metabolism and excretion. epa.gov

Portals of Entry: Following oral administration, the forestomach is a primary target, which is consistent with it being the initial point of contact. epa.govepa.gov Inhalation exposure affects the respiratory tract, with the nasal mucosa and lungs showing toxic effects. epa.govepa.gov Studies in rats have shown that the lung is the major site of absorption for inhaled 1,3-DCP. epa.gov

Metabolic and Excretory Organs: The liver, as the principal site of metabolism, is a key target organ. jcpa.or.jpepa.gov Hepatic toxicity can be induced as 1,3-DCP is biotransformed. nih.gov The kidneys and urinary bladder are also affected, as they are involved in the excretion of 1,3-DCP metabolites. epa.govepa.gov For example, an increased incidence of epithelial cell hyperplasia and transitional cell carcinoma was observed in the urinary bladder of female mice exposed to a technical-grade formulation of 1,3-DCP. cdc.gov

Distribution studies in rodents confirm that the highest concentrations of the compound and its metabolites are found in the forestomach, glandular stomach, liver, kidney, and bladder following oral administration. epa.gov

Table 2: Target Organs of this compound Toxicity by Exposure Route
Exposure RoutePrimary Target OrgansObserved EffectsReference
Oral (Gavage/Dietary)Forestomach, Liver, Kidney, Urinary BladderTumors (forestomach, liver), hyperplasia (urinary bladder), tissue NPSH depletion epa.govjcpa.or.jpiarc.frepa.gov
InhalationNasal Passages, LungsBronchioalveolar adenomas (mice), respiratory irritation epa.goviarc.frepa.gov

Organ-Specific Toxicological Responses

Liver Toxicity and Hepatocarcinogenesis

Research indicates that this compound can be toxic to the liver. epa.gov In a chronic dietary exposure study, male rats administered this compound developed an increased incidence of hepatocellular adenomas. oup.comresearchgate.netoup.com The mechanism for this tumor induction in the rat liver is suggested to be through a nongenotoxic mode of action, where this compound acts as a tumor promoter. oup.comresearchgate.netoup.com

Specifically, studies on Fischer 344 rats with preneoplastic lesions showed that treatment with this compound significantly increased the number and size of GSTP-negative focal lesions in the liver. oup.comresearchgate.netoup.com However, it did not affect GSTP-positive foci. oup.comresearchgate.netoup.com This effect on GSTP-negative lesions returned to control levels after a 30-day recovery period without exposure to the compound. oup.comresearchgate.netoup.com These findings support the theory that this compound promotes liver carcinogenesis through a nongenotoxic pathway by inducing a specific population of non-GSTP staining focal hepatocytes. oup.comresearchgate.netoup.com

In some animal studies, acute exposure to this compound in the diet or via gavage led to observations of dark and patchy livers, as well as liver hemorrhage in rats. epa.gov Other studies have also reported effects on the liver in animals. tarsis-agrichem.co.ilmaguirehq.com

Table 1: Liver Effects of this compound in Animal Studies

Species Exposure Route Observed Effects Citation
Male Rats Chronic dietary Increased incidence of hepatocellular adenomas oup.comresearchgate.netoup.com
Fischer 344 Rats Gavage Increased number and size of GSTP-negative focal lesions oup.comresearchgate.netoup.com
Rats Acute dietary/gavage Dark and patchy liver, liver hemorrhage epa.gov
Nasal Epithelium Histopathology

Inhalation of this compound has been shown to cause histopathological changes in the nasal epithelium of laboratory animals. epa.gov Chronic and subchronic exposure in animal studies identifies the mucous membrane of the nasal passage as a primary portal-of-entry target. epa.gov

In two-year bioassays, histopathology in the nasal epithelium was a key observation. epa.gov For instance, male and female mice exposed to 60 ppm for 24 months exhibited hypertrophy and hyperplasia of the respiratory epithelium and degeneration of the olfactory epithelium. nih.gov Similarly, rats exposed to 60 ppm in a two-year study showed hyperplasia/hypertrophy of the nasal respiratory epithelium and degeneration of the nasal olfactory epithelium. nih.gov

Studies using in vitro models with human nasal cell cultures (MucilAir™) have shown that repeated exposures to this compound can lead to a transition in cellular morphology from pseudostratified columnar epithelium to squamous epithelium, a response that mirrors cytotoxic effects observed in vivo. tandfonline.com This change in cell morphology is considered a hallmark of chemically induced cytotoxic responses in the respiratory tract. tandfonline.com

Table 2: Nasal Epithelium Effects of this compound in Animal Studies

Species Exposure Route Observed Effects Citation
Mice (male & female) Inhalation (24 months) Hypertrophy and hyperplasia of respiratory epithelium, degeneration of olfactory epithelium nih.gov
Rats Inhalation (2 years) Hyperplasia/hypertrophy of nasal respiratory epithelium, degeneration of nasal olfactory epithelium nih.gov
Human nasal cell cultures (in vitro) Air:liquid interface exposure Transition from pseudostratified columnar to squamous epithelium tandfonline.com
Forestomach and Glandular Stomach Effects

Oral administration of this compound has been linked to adverse effects in the forestomach and glandular stomach of animals. epa.govca.gov The forestomach, in particular, is a primary site of distribution for the compound following oral intake. epa.gov

In a two-year chronic bioassay, chronic irritation in the form of forestomach hyperplasia was a critical effect observed in rats. epa.gov A study by Stott et al. (1995) established a No-Observed-Adverse-Effect Level (NOAEL) based on a dose-related increase in basal cell hyperplasia of the non-glandular stomach mucosa in both male and female rats. ca.gov Another study noted a low degree of basal cell hyperplasia in the non-glandular portion of the stomach of rats. nih.gov

Technical-grade this compound administered by gavage has been shown to produce dose-related increases in the incidence of benign and malignant tumors of the forestomach in both rats and mice. nih.gov It is important to note that some earlier studies used formulations containing epichlorohydrin, a stabilizer that may have contributed to the observed squamous cell papillomas and carcinomas in the rat forestomach. ca.gov However, a later chronic feeding study without epichlorohydrin still found forestomach hyperplasia in rats. ca.gov

Table 3: Forestomach and Glandular Stomach Effects of this compound in Animal Studies

Species Exposure Route Observed Effects Citation
Rats Chronic oral Forestomach hyperplasia, basal cell hyperplasia of non-glandular stomach mucosa epa.govca.gov
Rats and Mice Gavage (technical-grade with epichlorohydrin) Dose-related increases in benign and malignant forestomach tumors nih.gov
Rats Chronic feeding (without epichlorohydrin) Forestomach hyperplasia ca.gov
Renal Toxicity Biomarkers

Research into the renal toxicity of this compound has yielded some findings, although the evidence is not entirely consistent. The kidney is identified as an organ involved in the excretion of conjugated metabolites of this compound. epa.gov

Some studies have investigated urinary biomarkers of renal damage in workers occupationally exposed to this compound. One such study reported an association between exposure and the urinary excretion of biomarkers indicative of renal damage, though the levels were considered subclinical and nonadverse. nih.gov However, another study assessing renal toxicity in workers found no differences in urinary or serum biomarkers between the exposed group and controls. cdc.gov

In animal studies, male and female rats exposed to 3 ppm of a this compound formulation for 6 months developed reversible cloudy swelling of the renal tubular epithelium. cdc.gov Acute tubular necrosis was found at autopsy in a human case of fatal ingestion. inchem.org Studies on other structurally similar compounds have suggested that the kidney is a target for toxicity due to the metabolism of glutathione conjugates. inchem.org

Respiratory Tract Irritation

This compound is a known respiratory irritant. epa.gov Due to its reactive nature, irritant effects on the respiratory tract can be expected following inhalation exposure in both humans and animals. nih.govcdc.gov Accidental acute exposure to high concentrations in humans has resulted in symptoms such as mucous membrane irritation, chest pain, and coughing. nih.govcdc.gov

Animal studies have further detailed these irritant effects. Inhalation exposure in rats has been shown to cause a depression in ventilatory frequency, a characteristic of respiratory irritants. epa.gov The lower respiratory tract in rats absorbs a significant portion of inhaled this compound vapors. epa.gov Acute lethality studies in rats have reported lung effects including edema, congestion, and hemorrhage at high concentrations. nih.gov In animals, effects have been reported on the respiratory tract and lungs. tarsis-agrichem.co.ilmaguirehq.com

Blood-forming Organs

Some research indicates that this compound may affect blood-forming organs. tarsis-agrichem.co.ilmaguirehq.com Long-term oral exposure to certain formulations of this compound has been associated with microcytic anemia in dogs. nih.gov This effect is considered one of the most sensitive outcomes of chronic oral exposure to the compound. nih.gov The spleen and bone marrow are listed as potentially affected blood-forming organs. tarsis-agrichem.co.il

Neurotoxic Symptoms from High-Dose Exposure

Exposure to high doses of this compound can lead to neurotoxic symptoms. epa.gov Accidental high-dose poisonings from chemical spills or releases have caused a range of acute neurotoxic effects. epa.gov Ingestion of large quantities has been reported to be fatal. epa.govepa.gov

In animal studies, orally exposed rats have exhibited neurotoxic effects such as hunched posture, lethargy, ptosis (drooping of the upper eyelid), ataxia (loss of full control of bodily movements), and a decreased respiratory rate. epa.gov Excessive exposure in animals may also lead to headache, dizziness, anesthesia, drowsiness, and unconsciousness. maguirehq.com High doses of similar compounds have been reported to cause muscular tremors, convulsions, and death from respiratory depression in animals. researchgate.net

Human Health Risk Assessment Methodologies

The assessment of human health risks associated with this compound involves a multi-faceted approach, integrating exposure assessment with an evaluation of the chemical's carcinogenic potential. These methodologies are critical for establishing safety guidelines and regulatory standards.

Exposure Assessment Methodologies

To understand the potential risk to human health, it is essential to accurately quantify exposure to this compound through various pathways.

The primary method for determining human exposure to this compound is through the measurement of its mercapturic acid metabolites in urine. cdc.govcdc.gov These metabolites, specifically N-acetyl-S-(cis-3-chloropropenyl-2)-L-cysteine (cis-DCP-MA) and N-acetyl-S-(trans-3-chloropropenyl-2)-L-cysteine (trans-DCP-MA), are formed through the conjugation of this compound with glutathione in the body. cdc.govepa.gov

Researchers have developed gas chromatography (GC) based methods to extract and analyze these metabolites from urine samples. cdc.gov Different detection techniques, including nitrogen-selective, sulfur-selective, and mass spectrometric detection, have been evaluated for their selectivity and sensitivity in quantifying these urinary mercapturic acids. researchgate.net Studies have shown that these analytical methods are sensitive enough to determine exposure to low levels of this compound. researchgate.net The presence of these specific mercapturic acids in urine serves as a reliable biomarker, and their quantification allows for an estimation of the absorbed dose of the parent compound. inchem.org For instance, dermal absorption of this compound has been detected by the presence of cis-1,3-dichloropropene-mercapturic acid in urine. clu-in.org

Given that this compound is a volatile compound used as a soil fumigant, inhalation is a primary route of exposure for both workers and the general public residing near application sites. epa.govepa.gov Exposure monitoring and modeling are therefore crucial components of risk assessment.

Ambient air sampling is a common method for monitoring inhalation exposure. epa.gov Studies have collected and analyzed air samples from various locations, including workplaces and urban areas, to determine the concentrations of this compound. epa.gov For instance, one method involves using Tenax-GC sampling tubes for sample collection, followed by solvent desorption and analysis. cdc.gov

In addition to direct monitoring, mathematical models are employed to estimate exposure levels under different scenarios. These models consider factors such as application rates, meteorological conditions, and soil characteristics to predict air concentrations of this compound over time. The California Department of Pesticide Regulation, for example, utilizes such models to assess inhalation exposure risks for workers and bystanders. ca.gov

Contamination of drinking water sources, particularly groundwater, is another potential route of human exposure to this compound, especially in agricultural areas where it is used as a soil fumigant. epa.govnhmrc.gov.au Assessing exposure through drinking water involves monitoring programs and analyzing water samples.

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have included this compound in their Unregulated Contaminant Monitoring (UCM) programs to evaluate its presence in drinking water supplies. epa.gov Analytical methods such as EPA Methods 524.2 and 502.2 are used for the analysis of this compound in water. who.int These methods have specified minimum reporting levels (MRLs) to ensure accurate detection. epa.gov

Carcinogenic Risk Assessment Frameworks

The carcinogenic potential of this compound is a significant focus of human health risk assessment. This involves a comprehensive evaluation of available data to classify its carcinogenicity and quantify the risk.

Hazard identification for this compound involves a weight-of-evidence judgment regarding its likelihood of being a human carcinogen. epa.gov This process considers evidence from human epidemiological studies, animal carcinogenicity bioassays, and studies on its genotoxicity and mode of action.

The U.S. EPA has classified this compound as a Group B2, probable human carcinogen, and more recently as "likely to be carcinogenic to humans". epa.govepa.gov This classification is supported by tumor observations in chronic animal bioassays for both oral and inhalation routes of exposure. epa.gov For example, gavage studies in mice have shown increases in tumors of the urinary bladder, lung, and forestomach. who.intnih.gov Inhalation exposure in male mice resulted in an increased incidence of bronchioalveolar adenomas. epa.gov

The International Agency for Research on Cancer (IARC) has also evaluated this compound and classified it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals. who.int

However, it is important to note that some of the initial carcinogenicity studies were conducted on older formulations of this compound that contained epichlorohydrin, a known mutagen and carcinogen, as a stabilizer. tandfonline.com More recent studies on the modern form of this compound, stabilized with epoxidized soybean oil, have shown a lack of carcinogenicity in some cases. tandfonline.com A recent weight-of-evidence analysis considering updated data has suggested that this compound may not be a genotoxic hazard in vivo and that a threshold-based risk assessment might be appropriate. tandfonline.comresearchgate.net

Dose-Response Assessment and Tumorigenic Potency Estimation

The dose-response assessment for this compound has historically been approached using a low-dose linear extrapolation method to estimate human cancer risk. tandfonline.com This approach assumes that there is no safe threshold for exposure and that risk decreases linearly as the dose decreases. epa.gov The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group B2, probable human carcinogen, based on sufficient evidence of carcinogenicity in animals. epa.govcluin.org

The carcinogenic potential of this compound has been evaluated through various studies, leading to the calculation of cancer potency factors. These factors are used to estimate the increased cancer risk associated with a specific level of exposure. For oral exposure, the EPA has derived an oral slope factor of 1 x 10⁻¹ per mg/kg-day, based on the incidence of urinary bladder carcinoma in animal studies. epa.gov Other oral slope factors have also been calculated, such as 5 x 10⁻² per mg/kg-day, based on hepatocellular adenoma/carcinoma. epa.gov For inhalation exposure, an inhalation unit risk of 4 x 10⁻⁶ per µg/m³ has been established, based on bronchioalveolar adenomas in mice. epa.gov

The table below summarizes the tumorigenic potency estimates for this compound from the EPA's Integrated Risk Information System (IRIS).

Exposure RouteTumorigenic Potency EstimateBasis (Tumor Type)Extrapolation MethodSource
OralOral Slope Factor: 1 x 10⁻¹ per mg/kg-dayUrinary bladder carcinomaLinearized multistage model, extra risk epa.gov
OralOral Slope Factor: 5 x 10⁻² per mg/kg-dayHepatocellular adenoma/carcinomaLinearized multistage model, extra risk epa.gov
InhalationInhalation Unit Risk: 4 x 10⁻⁶ per µg/m³Bronchioalveolar adenomaLinearized multistage model, extra risk epa.gov

It is important to note that some of the initial cancer studies were conducted on an older formulation of this compound that contained epichlorohydrin, a known mutagen and carcinogen, as a stabilizer. tandfonline.comnih.gov This has led to confounding results in earlier studies. tandfonline.com More recent studies on the modern formulation, which uses epoxidized soybean oil as a stabilizer, have shown a lack of carcinogenicity in some cases. tandfonline.comnih.gov

Non-Carcinogenic Risk Assessment and Reference Doses

For non-carcinogenic health effects, risk assessment relies on the determination of reference doses (RfD) and reference concentrations (RfC) for oral and inhalation exposures, respectively. These values represent an estimate of a daily exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime.

The U.S. EPA has established an oral RfD of 0.03 mg/kg/day for this compound. epa.govcdc.gov This value is based on a benchmark dose limit (BMDL10) of 3.4 mg/kg/day for chronic irritation in rats, with an uncertainty factor of 100 applied to account for interspecies and intraspecies variation. cdc.gov

For inhalation exposure, the EPA has set an RfC of 0.02 mg/m³. epa.govcdc.gov This was derived from a benchmark concentration limit (BMCL10) of 3.7 mg/m³ for hypertrophy and hyperplasia of the nasal respiratory epithelium in mice, with an uncertainty factor of 30. cdc.govnih.gov

The table below summarizes the non-carcinogenic reference values for this compound from the EPA's IRIS database.

Exposure RouteReference ValueBasis for Critical EffectUncertainty FactorSource
OralReference Dose (RfD): 0.03 mg/kg/dayChronic irritation in rats100 epa.govcdc.gov
InhalationReference Concentration (RfC): 0.02 mg/m³Hypertrophy/hyperplasia of the nasal respiratory epithelium in mice30 epa.govcdc.gov

The Agency for Toxic Substances and Disease Registry (ATSDR) has also established a chronic-duration oral Minimal Risk Level (MRL) of 0.03 mg/kg/day, which is consistent with the EPA's RfD. cdc.gov

Vulnerable Populations and Disproportionate Exposure Analysis

The use of this compound as a soil fumigant raises significant environmental justice concerns due to the potential for disproportionate exposure among certain populations. earthjustice.orgtandfonline.com Agricultural communities, particularly those with a high percentage of Latino and Indigenous farmworkers, are often located in close proximity to fields where this pesticide is applied. earthjustice.orgphi.orgca.gov

Several factors contribute to the increased vulnerability of these populations:

Proximity to Application Sites: Schools and residential areas in some agricultural regions have been found to be near sites with high use of this compound. tandfonline.comphi.org Because it is a volatile gas, it can drift for miles after application, impacting entire neighborhoods. earthjustice.org

Socioeconomic Factors: Farmworker communities often face multiple stressors, including poverty, limited access to healthcare, and poor housing conditions, which can increase their susceptibility to the health effects of toxic exposures. phi.orgca.govinsideclimatenews.org

Age-Related Susceptibility: Young children are considered a particularly vulnerable group. phi.orginsideclimatenews.org They inhale a proportionally higher dose of volatile chemicals for their body weight compared to adults and may have less efficient detoxification mechanisms. phi.orginsideclimatenews.org

Regulatory Standards: There has been controversy over differing regulatory standards for exposure. For instance, California's Department of Pesticide Regulation (DPR) has been criticized for setting a target exposure level for residential bystanders that is significantly higher than the state's official lifetime cancer risk warning level. pesticidereform.org This has been described as creating "separate and unequal" protection for different communities. pesticidereform.org

Studies and analyses have shown that in certain areas, such as Monterey County in California, the use of this compound has increased, while statewide use has declined. phi.orginsideclimatenews.org This localized increase in use further exacerbates the exposure burden on the predominantly immigrant and limited-English-proficiency workforce in these regions. phi.orginsideclimatenews.org The combination of high exposure potential and underlying social and economic vulnerabilities highlights the need for a thorough analysis of disproportionate impacts when regulating chemicals like this compound. ca.gov

Ecotoxicology and Environmental Impacts

Aquatic Organism Toxicity

Acute and Chronic Effects on Fish (e.g., Salmon, Steelhead, Sheepshead Minnows)

Studies have shown that 1,3-Dichloropropene is moderately toxic to several fish species in acute exposure scenarios. clu-in.org The 96-hour median lethal concentration (LC50) for fish ranges from 1.6 to 7.1 mg/L. apvma.gov.au For the sheepshead minnow, the 96-hour LC50 has been reported as 0.87 ppm for the technical grade active ingredient and 1.8 ppm for a formulated product. epa.gov Specifically, the cis isomer of this compound has an LC50 of 0.968 mg/L, while the trans isomer has an LC50 of 0.29 mg/L for sheepshead minnows, indicating high toxicity. apvma.gov.au The compound is considered highly toxic to young sheepshead minnows that are 16mm long and weigh 0.05g. clu-in.org

For freshwater fish, acute toxicity values (LC50) have been determined for several species. For rainbow trout, the LC50 is 5.36 ppm, and for fathead minnows, it is 2.32 ppm. epa.gov Another study found the 96-hour LC50 for this compound in fish to be in the range of 1-7.9 mg/liter. who.intwho.int

Chronic toxicity studies are less common, partly due to the rapid dissipation of this compound in most surface waters through volatilization. epa.gov However, an embryo-larval test on the fathead minnow established a maximum no-effect level of 0.24 mg/liter. who.intwho.int This suggests that the primary hazard to fish is from acute toxic effects rather than long-term exposure. who.intwho.int

In the context of endangered species, the U.S. Environmental Protection Agency (EPA) has assessed the risks of this compound to Pacific salmon and steelhead. epa.gov The assessment concluded that the use of this compound is not likely to jeopardize the continued existence of 28 Pacific salmon and steelhead species or adversely modify their designated critical habitat. noaa.gov While some uses may affect certain Evolutionarily Significant Units (ESUs), they are not likely to be adversely affected when the pesticide is used according to label directions. epa.govepa.gov In 2023, the EPA announced new measures to protect 28 endangered salmon and steelhead species in Washington, Oregon, and California from the impacts of this compound and other pesticides by reducing runoff and spray drift. beyondpesticides.orgbeyondpesticides.org

Table 1: Acute and Chronic Toxicity of this compound to Various Fish Species

Species Scientific Name Toxicity Type Value Reference
Sheepshead Minnow Cyprinodon variegatus 96-hour LC50 (technical) 0.87 ppm epa.gov
Sheepshead Minnow Cyprinodon variegatus 96-hour LC50 (formulated) 1.8 ppm epa.gov
Sheepshead Minnow Cyprinodon variegatus 96-hour LC50 (cis isomer) 0.968 mg/L apvma.gov.au
Sheepshead Minnow Cyprinodon variegatus 96-hour LC50 (trans isomer) 0.29 mg/L apvma.gov.au
Rainbow Trout Oncorhynchus mykiss 96-hour LC50 5.36 ppm epa.gov
Fathead Minnow Pimephales promelas 96-hour LC50 2.32 ppm epa.gov
Fathead Minnow Pimephales promelas Maximum No-Effect Level 0.24 mg/L who.intwho.int
Bluegill Sunfish Lepomis macrochirus 96-hour LC50 3.7 mg/L trical.com.au

Impacts on Aquatic Invertebrates and Food Sources

This compound is considered moderately to highly toxic to aquatic invertebrates. clu-in.org The 48-hour LC50 for Daphnia magna (water flea) has been reported as low as 0.09 ppm, classifying it as highly toxic to this species. epa.gov Other studies have shown 48-hour LC50 values of 1.4 mg/L and 6.2 mg/L for Daphnia magna, indicating moderate toxicity. apvma.gov.au For the eastern oyster (Crassostrea virginica), the 48-hour EC50 is 0.64 mg/L. trical.com.autarsis-agrichem.co.il A chronic flow-through study with the mysid shrimp (Mysidopsis bahia) determined a No-Observed-Effect Concentration (NOEC) of 1.4 mg/L. apvma.gov.au The compound is also moderately toxic to the ramshorn snail, early life stages of the stonefly, and Chironomid larvae. clu-in.org

Terrestrial Ecotoxicity

Effects on Birds, Honeybees, and Earthworms

This compound exhibits varying levels of toxicity to terrestrial organisms. It is considered moderately toxic to birds. herts.ac.uk Dietary feeding studies on bobwhite quail and mallard ducks showed that this compound is practically non-toxic, with no treatment-related effects observed at the maximum doses tested. apvma.gov.au An LC50 of >10 g/kg has been reported for both Mallard ducks and Bobwhite quail. who.intwho.int

The toxicity of this compound to honeybees is considered low. who.intwho.int A 48-hour LD50 of 6.6 µ g/bee was determined using a dusting technique. who.intwho.int Because it is not systemic in plants, it has low adverse impacts on pollinator insects. researchgate.net

For earthworms, this compound is rated as moderately toxic. apvma.gov.au The risks to earthworms are generally limited to the first growing season after fumigation treatments. researchgate.net

Non-target Effects on Free-living Nematodes

As a nematicide, this compound has known non-target effects on free-living nematodes. nih.gov Studies have shown that its application can reduce the abundances of these nematodes. nih.govresearchgate.net Specifically, it has been found to decrease the soil abundances of total fungivores and the fungivore genera Filenchus and Aphelenchus. researchgate.netdntb.gov.ua However, it did not appear to affect bacterivores, omnivore-predators, or total herbivores. researchgate.netdntb.gov.ua In some field trials, minimal effects on free-living nematodes were observed. nih.gov

Ecological Risk Assessment Methodologies

Ecological risk assessments for chemicals like this compound follow a structured process to evaluate potential adverse effects on the environment. This process generally involves problem formulation, exposure assessment, effects assessment, and risk characterization.

Problem Formulation: This initial step defines the scope of the assessment, identifying the contaminants of interest, potential ecological receptors, and exposure pathways. psu.edu For this compound, this would involve considering its use as a soil fumigant and its potential to move into different environmental compartments. epa.gov

Exposure Assessment: This phase quantifies the contact between the chemical and ecological receptors. For this compound, this involves modeling its dissipation in soil and water, primarily through volatilization, leaching, and degradation. epa.gov Runoff from treated soil into surface water is considered a key exposure pathway for aquatic organisms. epa.gov

Effects Assessment (Hazard Assessment): This step evaluates the toxicological data to determine the potential for adverse effects on various organisms. This includes reviewing acute and chronic toxicity data for fish, invertebrates, birds, and other non-target species. epa.govfrontiersin.org

Risk Characterization: This final step integrates the exposure and effects assessments to estimate the likelihood and magnitude of adverse ecological effects. epa.gov It involves comparing estimated environmental concentrations with toxicity values (e.g., LC50, NOEC) to determine risk quotients. epa.gov For this compound, the risk assessment considers both acute and chronic risks, although the rapid degradation of the chemical in water suggests that acute effects are the primary concern for aquatic life. epa.govwho.intwho.int The EPA's risk assessments for pesticides also incorporate a weight-of-evidence approach, considering all available data to make a regulatory decision. epa.govregulations.gov

Environmental Risk Assessment for Non-target Wildlife

Environmental risk assessments for this compound consider its potential to harm wildlife that are not the intended targets of its application. These assessments evaluate the toxicity of the chemical to various organisms and the likelihood of exposure in different environmental compartments.

Toxicity to Non-target Organisms

Studies have shown that this compound exhibits varying levels of toxicity to different non-target organisms. It is generally considered moderately toxic to birds and mammals. epa.govepa.gov For aquatic life, it is moderately toxic to fish and moderately to highly toxic to freshwater invertebrates. epa.gov The acute toxicity for fish, as measured by the 96-hour LC50 (the concentration lethal to 50% of the test population), is in the range of 1 to 7.9 mg/liter. who.int For freshwater invertebrates, the 48-hour EC50 (the concentration causing an effect in 50% of the test population) ranges from 0.09 to 6.2 ppb. epa.gov The European Commission has also noted risks to birds, mammals, aquatic organisms, and other non-target organisms. ipex.eueuropa.eu

A field study in Italy investigated the impact of 1,3-D on soil-dwelling non-target organisms under commercial tomato growing conditions. The study found that while 1,3-D applications did not adversely affect soil arthropods, they did have a transient effect on earthworms and soil microflora, with recovery observed within six months for earthworms and 4.5 months for soil microflora. researchgate.net

Table 1: Acute Toxicity of this compound to Non-target Wildlife

Taxa Toxicity Level Endpoint Value
Birds Moderately Toxic LD50 152 mg/kg
Mammals (rat) Moderately Toxic LD50 640 mg/kg
Freshwater Fish Moderately Toxic 96-hr LC50 1.1 - 7.5 ppm
Freshwater Invertebrates Moderately to Highly Toxic 48-hr EC50 0.09 - 6.2 ppb
Honey Bees Moderately Toxic LD50 6.6 µ g/bee

Data sourced from EPA reports. epa.gov

Environmental Fate and Exposure

This compound is a volatile compound that is injected into the soil. epa.gov A significant portion can volatilize into the atmosphere, while the remainder can be degraded in the soil or leach into groundwater. epa.govepa.gov Its mobility and persistence, particularly in colder regions, contribute to the potential for groundwater contamination. epa.gov However, the U.S. Environmental Protection Agency (EPA) believes the potential is for localized groundwater contamination rather than widespread aquifer contamination. epa.gov Due to its high volatility and limited persistence in the environment after application, exposure to non-target taxa is expected to be localized and minimized. regulations.gov

Endangered Species Risk Assessment

The potential for this compound to harm endangered and threatened species is a significant concern for regulatory agencies. The Endangered Species Act (ESA) requires federal agencies like the EPA to ensure that pesticide use does not jeopardize the existence of listed species. teleosag.com

Risk to Aquatic Endangered Species

A key area of focus for endangered species risk assessment has been on Pacific salmon and steelhead. epa.gov An assessment by the EPA's Office of Pesticide Programs evaluated the risks to 26 threatened and endangered Evolutionarily Significant Units (ESUs) of these fish. epa.gov The assessment concluded that the use of this compound according to labeled directions is not likely to adversely affect 11 of these ESUs and will have no effect on the remaining 15. epa.gov

However, concerns remain. In 2021, the National Marine Fisheries Service (NMFS) was working on a biological opinion for several pesticides, including 1,3-D, specifically concerning listed Pacific salmon and steelhead species. regulations.gov In February 2023, the EPA announced new measures to protect 28 endangered salmon species from four pesticides, including this compound. beyondpesticides.org These measures are intended to reduce the impact of pesticide runoff and spray drift. beyondpesticides.org

Regulatory Actions and Mitigation

Regulatory agencies may impose restrictions to mitigate risks to endangered species. teleosag.com These can include:

Buffer zones: Establishing areas around sensitive habitats where the pesticide cannot be applied. teleosag.com

Timing restrictions: Limiting application during periods when wildlife is most sensitive. teleosag.com

Monitoring and reporting: Requiring the tracking of adverse effects. teleosag.com

Products containing this compound now carry use requirements under the ESA due to risks to Pacific salmonids and their critical habitats. teleosag.com

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
(EZ)-3-chloroacrylic acid
Chloropicrin
Metolachlor
Bromoxynil
Prometryn
Diazinon
Malathion

Advanced Analytical Methodologies for 1,3 Dichloropropene

Detection and Quantification in Environmental Matrices

The analysis of 1,3-dichloropropene, a volatile organic compound (VOC), in environmental samples such as soil, water, and air necessitates sensitive and specific analytical methods. psu.eduusda.gov The choice of method often depends on the sample matrix, the required detection limits, and the available instrumentation.

Gas chromatography is a cornerstone technique for the analysis of this compound. iss.it It is well-suited for separating the cis- and trans-isomers of this compound from other volatile compounds present in a sample. psu.edu

Gas chromatography coupled with an electron capture detector (GC-ECD) is a highly sensitive method for detecting halogenated compounds like this compound. iss.it The ECD is particularly selective for electronegative compounds, making it an excellent choice for trace-level analysis in environmental samples. researchgate.net For instance, GC-ECD has been successfully used to determine this compound residues in various sample types. iss.it While highly sensitive, the ECD is not as specific as a mass spectrometer.

Alternatively, a flame ionization detector (FID) can be used for quantification. cdc.gov The FID is a more general detector for organic compounds and is less sensitive to halogenated compounds compared to the ECD. However, it can be employed when concentrations are higher or when a more universal detector is needed. cdc.govepa.gov The choice between ECD and FID often depends on the specific requirements of the analysis, including the expected concentration range of this compound and the complexity of the sample matrix. cdc.gov

DetectorPrincipleSelectivitySensitivity for this compound
Electron Capture Detector (ECD) Measures the decrease in current from a radioactive source caused by electronegative analytes.High for halogenated compounds.Very high, suitable for trace analysis. iss.it
Flame Ionization Detector (FID) Measures the ions produced when organic compounds are burned in a hydrogen flame.General for organic compounds.Lower than ECD for halogenated compounds. cdc.gov

The use of capillary columns in gas chromatography is standard for the analysis of this compound. psu.edu These columns offer high resolution, allowing for the efficient separation of the cis- and trans-isomers of this compound from each other and from other potential interferences in the sample. epa.gov Fused silica (B1680970) capillary columns with various stationary phases, such as DB-VRX or Supelco Vocol, have been utilized for this purpose. epa.gov The choice of column dimensions (length, internal diameter, and film thickness) and the temperature program are critical parameters that are optimized to achieve the desired separation in a reasonable analysis time. epa.govepa.gov For example, a common column configuration is a 30-meter column with a 0.25 mm internal diameter and a 1.4 µm film thickness. epa.gov

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. iss.it This combination provides definitive identification and quantification of this compound, even in complex matrices. psu.edu GC-MS is often the preferred method for confirmation of results obtained by other detectors. cdc.gov

Headspace sampling is a sample introduction technique well-suited for the analysis of volatile organic compounds (VOCs) like this compound in solid or liquid samples. usda.govusda.gov In this method, the sample is sealed in a vial and heated to allow the volatile components to partition into the gas phase (headspace) above the sample. usda.gov A portion of this headspace gas is then injected into the GC-MS system for analysis. wa.gov

This technique is advantageous as it minimizes matrix effects by introducing only the volatile components into the analytical system, resulting in cleaner chromatograms. usda.gov Automated headspace samplers can improve the precision and throughput of the analysis. usda.gov The efficiency of headspace extraction can be enhanced by optimizing parameters such as equilibration temperature and time, and by using matrix modifiers like salt solutions to increase the volatility of the analytes. usda.gov Studies have shown that static headspace analysis can be significantly more sensitive than conventional solvent extraction methods for this compound. usda.gov

ParameterDescriptionTypical Optimized Value for this compound
Equilibration Temperature The temperature at which the sample is heated to promote volatilization.85°C usda.gov
Equilibration Time The time the sample is held at the equilibration temperature before analysis.30 minutes usda.gov
Matrix Modifier A substance added to the sample to enhance analyte partitioning into the headspace.Concentrated salt solution usda.gov

Purge and trap is another widely used and highly effective sample introduction method for the analysis of volatile compounds in water and soil. psu.edu This technique involves bubbling an inert gas (purging) through the sample, which strips the volatile analytes from the matrix. cdc.gov The purged analytes are then carried in the gas stream and collected on a sorbent trap. cdc.gov After the purging is complete, the trap is rapidly heated, and the desorbed analytes are swept by the carrier gas into the GC column for separation and analysis by MS. cdc.gov

Purge and trap systems offer the advantage of concentrating the analytes from a large sample volume, which leads to very low detection limits. psu.edu This makes the technique particularly suitable for trace-level environmental monitoring. who.int U.S. Environmental Protection Agency (EPA) methods, such as 502.2 and 524.2, utilize purge and trap GC for the analysis of volatile organic compounds, including this compound, in water. who.int These methods can achieve detection limits in the range of 0.02 to 0.05 µg/L. who.int A study using on-line purge and trap GC-MS for agricultural water and soil samples reported detection limits of 0.05 µg/L for water and 0.005 µg/kg for soil. psu.edunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

On-line Purge and Trap GC-MS

On-line purge and trap coupled with gas chromatography-mass spectrometry (GC-MS) is a highly effective and automated method for the determination of this compound in environmental samples, particularly water and soil. psu.edunih.gov This technique involves purging the volatile this compound from a sample matrix with an inert gas, trapping it on a sorbent material, and then thermally desorbing it into a GC-MS system for separation and detection. psu.edu

A key advantage of this method is its ability to achieve low detection limits. For instance, a validated on-line purge and trap GC-MS method demonstrated limits of detection (LOD) of 0.05 µg/L for water and 0.005 µg/kg for soil samples. psu.edunih.govresearchgate.net The limits of quantitation (LOQ) were reported as 0.1 µg/L for water and 0.01 mg/kg for soil. psu.edunih.govresearchgate.net The method has shown good recoveries, ranging from 93% to 104%, with precision values (expressed as relative standard deviation) below 6%. psu.edunih.govresearchgate.net

The optimization of purge and trap parameters, such as purge time and desorption time, is critical for achieving accurate and reproducible results. psu.edu The use of a Vocarb 3000 trap, which contains a mixture of adsorbents, has been shown to be effective for trapping this compound. psu.edu The subsequent analysis by GC-MS in full scan acquisition mode allows for both quantification and confirmation of the analyte's identity. psu.edu

Table 1: Performance of On-line Purge and Trap GC-MS for this compound Analysis

Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery Rate Precision (%RSD)
Water 0.05 µg/L 0.1 µg/L 93-104% <6%
Soil 0.005 µg/kg 0.01 mg/kg 93-104% <6%

Data sourced from a study on agricultural water and soil samples. psu.edunih.govresearchgate.net

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) has emerged as a simple, solvent-free, and efficient sample preparation technique for the analysis of this compound in environmental matrices. nih.govnih.gov SPME integrates extraction, concentration, and sample introduction into a single step. psu.edu The technique utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample. nih.gov

For the analysis of this compound in water, direct immersion SPME followed by gas chromatography with electron capture detection (GC-ECD) or nitrogen-phosphorus detection (NPD) has been successfully applied. nih.gov This approach has achieved a limit of detection of 0.5 µg/L. nih.gov For soil samples, headspace (HS)-SPME is the preferred method, where the fiber is exposed to the vapor phase above the sample. nih.gov This variation of the technique, combined with GC-ECD/NPD, has yielded a limit of detection of 0.1 µg/kg. nih.gov

The choice of fiber coating is a critical parameter in SPME method development, as it influences the extraction efficiency and selectivity for the target analyte. nih.gov The development of new coatings, such as dual-coated fibers, has expanded the applicability of SPME. nih.gov

Table 2: SPME Methods for this compound Analysis

Sample Matrix SPME Mode Analytical Technique Limit of Detection (LOD)
Water Direct Immersion GC-ECD/NPD 0.5 µg/L
Soil Headspace (HS) GC-ECD/NPD 0.1 µg/kg

Data from a study on the application of SPME for soil fumigants. nih.gov

Analysis of Metabolites and Degradation Products

Understanding the fate of this compound in the environment requires the analysis of its metabolites and degradation products. The primary degradation pathway for this compound in soil and water is hydrolysis, which leads to the formation of chloroallyl alcohols. jcpa.or.jp Further degradation can result in the formation of chloroacrylic acids. jcpa.or.jp

Detection of Chloroallyl Alcohols and Chloroacrylic Acids

The main degradation products of cis- and trans-1,3-Dichloropropene are the corresponding cis- and trans-3-chloroallyl alcohols. jcpa.or.jp These alcohols are considered major degradation products, while cis- and trans-3-chloroacrylic acids are typically found as minor products. jcpa.or.jp In plant metabolism studies, 3-chloroallyl alcohol and 3-chloroacrylic acid have been identified as metabolites of this compound. jcpa.or.jpepa.gov

Analytical methods have been developed to detect these degradation products in environmental samples. Groundwater monitoring studies have included the analysis of 3-chloroallyl alcohol and 3-chloroacrylic acid alongside the parent compound. epa.govnih.gov In one such study, the limit of detection (LOD) and limit of quantitation (LOQ) for these metabolites were established. For 3-chloroallyl alcohol, the LOD was 0.023 µg/L and the LOQ was 0.09 µg/L. For 3-chloroacrylic acid, the LOD was 0.023 µg/L and the LOQ was 0.05 µg/L. nih.gov

Table 3: Detection Limits for this compound Degradation Products in Water

Analyte Limit of Detection (LOD) Limit of Quantitation (LOQ)
3-Chloroallyl alcohol 0.023 µg/L 0.09 µg/L
3-Chloroacrylic acid 0.023 µg/L 0.05 µg/L

Data from a groundwater monitoring study. nih.gov

Sampling and Preservation Considerations for Volatile Compounds

Proper sampling and preservation techniques are critical for obtaining accurate and representative results for volatile organic compounds (VOCs) like this compound. Due to its volatile nature, improper handling can lead to significant losses of the analyte.

For water samples, it is recommended to collect them in 40 mL glass vials with Teflon-lined septa, ensuring no headspace is present. gov.bc.ca Preservation to a pH of less than 2 with sodium bisulfate is often recommended to inhibit microbial degradation. gov.bc.canv.gov However, for this compound, the use of sodium thiosulfate (B1220275) as a preservative is not recommended as it can cause the analyte to decompose over time. gov.bc.ca Samples should be stored at ≤6°C and analyzed within 14 days of collection. gov.bc.ca

For soil samples, collection methods that minimize the disruption of the soil structure are preferred to reduce volatile losses. clu-in.org Samples should be collected in pre-weighed glass vials and sealed immediately. clu-in.org Chemical preservation, for example with sodium bisulfate, should be performed in the field. nv.govclu-in.org

Quality Assurance and Quality Control in Environmental Monitoring

A robust quality assurance/quality control (QA/QC) program is essential for ensuring the reliability and defensibility of environmental monitoring data for this compound. hanford.govwa.gov This includes the implementation of standard operating procedures for sample collection, handling, and analysis. wa.gov

Key components of a QA/QC program include the analysis of field blanks, trip blanks, and field duplicates to assess potential contamination and sample variability. wa.gov For laboratory analysis, the use of internal standards, surrogate spikes, and matrix spike/matrix spike duplicates helps to monitor and control the analytical process. clu-in.orgepa.gov

The establishment of data quality objectives (DQOs) at the beginning of a monitoring program helps to ensure that the analytical methods selected have sufficient sensitivity to meet the project's goals. nv.gov This involves comparing the laboratory's quantitation limits to the relevant action levels or regulatory limits. nv.gov Regular participation in inter-laboratory validation studies can also demonstrate the reliability of the analytical methods used. nih.gov

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
cis-1,3-Dichloropropene (B155052)
trans-1,3-Dichloropropene
3-chloroallyl alcohol
cis-3-chloroallyl alcohol
trans-3-chloroallyl alcohol
3-chloroacrylic acid
cis-3-chloroacrylic acid
trans-3-chloroacrylic acid
Sodium bisulfate
Sodium thiosulfate
2-bromo-1-chloropropane
1,2-dichloropropane
Trichloronitromethane
3-chloro-1-propanol
Acetic acid
Oxalic acid
Propionic acid
N-acetyl-S-(cis-3-chloropropenyl-2)-L-cysteine
N-acetyl-S-(trans-3-chloropropenyl-2)-L-cysteine
Methyl isothiocyanate
Methanol
Helium
Divinylbenzene
Carboxen
Poly(dimethylsiloxane)
Acetone
Hexane
Ethyl acetate
Sodium phosphate
Acetonitrile
Trisodium phosphate

Remediation Technologies and Emission Control Strategies

Reactive Surface Barrier (RSB) Technologies

A promising chemical remediation technology known as a Reactive Surface Barrier (RSB) has been developed to reduce fumigant emissions. nih.govusda.gov This approach involves applying a chemical "tarp" to the soil surface that rapidly transforms volatile fumigants like 1,3-dichloropropene into nonvolatile products. nih.govusda.gov

Chemical Transformation Mechanisms within RSBs (e.g., Thiourea (B124793), Allylthiourea)

The active reagents in RSBs, such as the agrochemicals thiourea and allylthiourea (B1665245), react with this compound to form nonvolatile isothiuronium (B1672626) ions. nih.govoup.com This transformation occurs through a nucleophilic substitution (SN2) reaction, where the thiono group of thiourea or allylthiourea attacks the this compound molecule, displacing a chlorine atom. usda.govoup.com This process is facilitated by a catalytic action at the surface of soil colloids. oup.comnih.gov The rate of this transformation is influenced by factors such as soil moisture and the concentration of the amending chemical, with lower soil moisture and higher thiourea levels leading to faster degradation of this compound. nih.gov Studies have shown that the cis isomer of this compound degrades more rapidly than the trans isomer in the presence of thiourea. usda.gov

The reaction between this compound and thiourea results in enhanced dissipation of the fumigant in amended soil. usda.gov The half-life values for both cis- and trans-1,3-dichloropropene were found to be significantly shorter in thiourea-amended soil compared to their half-lives in unamended soil, indicating a rapid conversion process. usda.gov

Effect of RSB on Volatilization Flux and Cumulative Emissions

The application of a thiourea-based RSB has been shown to significantly reduce the volatilization of this compound from the soil surface. usda.govnih.gov Both the instantaneous flux and the total cumulative emissions are decreased. usda.gov The effectiveness of the RSB in reducing emissions increases with higher application rates of thiourea and with deeper injection of the fumigant into the soil. usda.govresearchgate.net Field trials have demonstrated that a thiourea RSB can lower cumulative this compound emissions by over 80% compared to an untreated soil surface. oup.comnih.gov Importantly, the use of an RSB at the surface does not appear to negatively affect the distribution of this compound in the subsurface soil profile. usda.govnih.gov

Table 1: Effect of Thiourea Application Rate on this compound Emission Reduction

Thiourea Application Rate Relative Emission Reduction (%)
Low ~50%
Medium ~70%
High >80%

This table is interactive. Click on the headers to sort the data. Source: Adapted from research on thiourea-amended soil columns. usda.gov

Synergistic Effects with Physical Barriers (e.g., plastic tarps)

Combining a thiourea RSB with physical barriers like plastic tarps results in a synergistic effect, leading to a substantial reduction in emission losses. usda.govresearchgate.net The plastic film helps to contain the fumigant, providing more time for the chemical transformation to occur within the RSB. usda.gov This combined approach is particularly effective at mitigating the high flux of fumigant that can occur if the tarp is removed or disrupted. usda.govnih.gov When a highly impermeable film was used in conjunction with a thiourea RSB, the cumulative volatilization losses of this compound were reduced to as low as 3.5% for the cis-isomer and 5.5% for the trans-isomer. usda.gov

Biochar Amendment for Emission Reduction and Dissipation

Amending the soil with biochar, a carbon-rich material produced from the pyrolysis of biomass, is another effective strategy for controlling this compound emissions. nih.govmdpi.com

Adsorption and Chemical Degradation Pathways in Biochar-Amended Soils

Biochar reduces this compound emissions primarily through adsorption. usda.govtandfonline.com The porous structure and large surface area of biochar allow it to effectively trap the volatile fumigant. mdpi.com Studies have shown that amending the surface soil with biochar can decrease total this compound emission losses by over 92%. nih.govplos.org While adsorption is the dominant mechanism, some chemical degradation of this compound on the biochar surface can also occur, although this process is generally considered to be of lesser importance at typical soil temperatures. usda.govusda.gov However, at higher temperatures (e.g., 50°C), significant degradation of adsorbed this compound has been observed. usda.gov The dissipation of this compound in biochar-amended soils involves both adsorption (49–93%) and chemical degradation (7–42%). usda.govacs.org

Influence of Biochar Properties on this compound Fate

The effectiveness of biochar in mitigating this compound emissions is influenced by its physical and chemical properties, which are in turn determined by the feedstock and pyrolysis conditions. usda.govnih.gov Key properties affecting the fate of this compound include specific surface area, pH, carbon content, and water content. usda.govnih.gov There are complex interactions between these properties. acs.orgnih.gov For instance, the water content of air-dried biochar has been found to be a strong predictor of its capacity to adsorb this compound. usda.govnih.gov While biochar amendments can significantly reduce emissions, they can also increase the persistence of this compound in the soil by slowing its degradation rate, extending its half-life by 2.5 to 35 times with a 1% amendment. usda.govacs.orgnih.gov This highlights the need for further research into the long-term environmental fate of the adsorbed fumigant. usda.govnih.gov

Table 2: Impact of Biochar Amendment on this compound Emissions

Biochar Amendment Level (% w/w) Peak Emission Flux Reduction Total Emission Loss Reduction
0.5% >99.8% >92%
1.0% >99.8% >92%
2.0% >99.8% >92%
5.0% >99.8% >92%

This table is interactive. Click on the headers to sort the data. Source: Data from laboratory column studies on biochar-amended soil. nih.gov

Optimization of Application Methods for Emission Mitigation

The volatilization of this compound from treated soil is a primary pathway for its release into the atmosphere. epa.gov Consequently, optimizing application methods is a critical strategy for mitigating these emissions. Research and regulatory efforts have focused on modifying application techniques to increase the residence time of this compound in the soil, thereby allowing more time for degradation and reducing the amount that escapes into the air. ca.gov Key strategies include the use of physical barriers at the soil surface and increasing the depth of fumigant injection. ca.govcdc.gov

Soil Sealing Techniques (e.g., compaction, water seal, tarps)

Soil sealing techniques are common agricultural practices used to reduce the volatilization of fumigants like this compound. cdc.govnih.gov These methods create a barrier, whether physical or through soil moisture, that impedes the movement of the fumigant gas from the soil to the atmosphere. ca.gov The primary techniques include soil compaction, the application of a water seal, and the use of plastic films or tarps. cdc.gov

Soil Compaction: After the shank injection of this compound, the traces or channels left by the equipment can act as preferential pathways for rapid emission losses. usda.gov Proper soil compaction immediately following application is essential to seal these channels, reducing off-gassing. cdc.govusda.gov If the soil is not adequately compacted, these fractures in the soil profile can lead to significant and rapid volatilization. usda.gov

Water Seal: Applying water to the soil surface via sprinkler irrigation immediately after fumigation, a practice known as a "water seal," can effectively reduce emissions. valleyair.orgnih.govnih.govresearchgate.net The added moisture creates a barrier in the surface soil layer that slows the diffusion of the fumigant gas. ca.govvalleyair.org The effectiveness of a water seal is influenced by soil texture and the amount and timing of water application. nih.govresearchgate.net

Studies have shown that intermittent water applications can be more effective at reducing total emissions than a single initial application. nih.govnih.govnih.gov For instance, in a soil column study using Hanford sandy loam, a single initial water application reduced total this compound emissions from 51% (control) to 46%, while three intermittent water applications reduced emissions to 41%. nih.gov Another study comparing different soil textures found that intermittent water seals reduced total emission loss to 26% for loamy sand, 41% for sandy loam, and 21% for loam, compared to control emissions of 56%, 51%, and 43%, respectively. nih.govresearchgate.netusda.gov Combining a water seal with a tarp can further enhance emission reduction. nih.gov

Tarps: Covering the soil surface with plastic films (tarps) is a widely used method to create a physical barrier against fumigant escape. ca.govcdc.gov The type of tarp used has a significant impact on emission reduction. Standard high-density polyethylene (B3416737) (HDPE) tarps have been found to be less effective for this compound due to the fumigant's ability to permeate the film. nih.govnih.gov In contrast, virtually impermeable films (VIF) or totally impermeable films (TIF) provide a much more effective barrier. nih.govnih.govalmondboard.com

Field tests have demonstrated that VIF and TIF tarps can reduce total emissions by over 95% compared to bare soil conditions. almondboard.com One study found that VIF tarps resulted in only 10% total emission of the applied this compound, compared to 51% from an untarped control and 45% from a standard HDPE tarp. nih.gov The California Department of Pesticide Regulation (DPR) has identified the use of TIF tarps as a key mitigation measure, offering a 60% buffer zone reduction credit for their use in certain applications. valleyair.orgca.gov Research has also explored combining tarps with other methods, such as a reactive surface barrier of thiourea, which showed a synergistic effect in controlling emissions, especially upon tarp disruption. usda.govnih.gov

Table 1: Effect of Soil Sealing Techniques on Cumulative this compound Emissions

Fumigation Depth and its Impact on Emissions

The depth at which this compound is injected into the soil is a critical factor influencing its volatilization rate. acs.org Deeper injection increases the path length that the fumigant must travel to reach the soil surface. ca.gov This extended residence time in the soil allows for greater degradation, leaving less of the compound available to be emitted into the atmosphere. usda.govusda.gov

Numerous studies have confirmed that increasing the fumigation depth leads to a decrease in cumulative emissions. usda.govusda.gov For example, a study using uncovered soil columns found that volatilization losses of this compound over 20 days were 62% when injected at a 20 cm depth, 47% at 30 cm, and 36% at a 40 cm depth. nih.gov Similarly, the California DPR has investigated increasing the standard injection depth from 18 inches to at least 24 inches as a primary strategy to achieve a target of at least 60% emission reduction compared to untarped applications. ca.govvalleyair.org

The timing of the peak emission rate is also dependent on the injection depth. acs.org Deeper applications not only reduce the total amount of emissions but can also delay the time at which the maximum flux occurs. The combination of deep injection with other mitigation methods, such as applying a water seal, is also being explored to further enhance emission control. valleyair.org

Table 2: Impact of Injection Depth on Cumulative this compound Emissions in Uncovered Soil

Regulatory Science and Policy Implications

International and National Regulatory Frameworks

Regulatory oversight of 1,3-Dichloropropene is handled by various bodies, each with specific mandates concerning pesticide registration, water quality, and air emissions.

In the United States, all pesticides, including this compound, must be registered by the Environmental Protection Agency (EPA). epa.gov This registration is based on scientific data demonstrating that the product can be used without posing unreasonable risks to human health or the environment. epa.gov For pesticides initially registered before November 1, 1984, a more stringent reregistration process is required to meet current scientific and safety standards. epa.gov

The EPA completed a Reregistration Eligibility Decision (RED) for this compound in 1998. epa.gov This decision was part of a broader review of soil fumigants to ensure consistent risk assessment approaches and appropriate risk management. epa.gov The RED process involves a thorough review of health and environmental effects studies submitted by the pesticide manufacturer. epa.gov Based on this review, the EPA develops mitigation measures to reduce identified risks. epa.gov Products are reregistered only if they meet current safety standards. epa.gov For this compound, the EPA determined that with the implementation of specific mitigation measures, its use would not pose unreasonable risks. cluin.org

In California, this compound is a restricted-use material, meaning a permit from the County Agricultural Commissioner is required for its application. ca.gov The California Department of Pesticide Regulation (DPR) has also established specific regulations to minimize human exposure to emissions. ca.gov

Various international and national bodies have established guidelines for acceptable levels of this compound in drinking water. These guidelines are based on health risk assessments.

The World Health Organization (WHO) has set a guideline value of 0.02 mg/L for this compound in drinking water. nhmrc.gov.aunih.gov This value is based on the lifetime cancer risk associated with exposure. who.int The Australian National Health and Medical Research Council (NHMRC) has established a health-based guideline of 0.1 mg/L, noting that excursions above this level would need to be significant and prolonged to pose a health concern. nhmrc.gov.au

In the United States, the EPA has calculated a health reference level (HRL) of 0.4 µg/L at a 10-6 cancer risk level. epa.gov The agency has also included this compound in its Unregulated Contaminant Monitoring Regulation (UCMR) program to gather data on its occurrence in drinking water. epa.gov California's Office of Environmental Health Hazard Assessment (OEHHA) has set a Public Health Goal (PHG) of 0.2 parts per billion (ppb) for this compound in drinking water, a level that was reaffirmed in a 2006 reevaluation. ca.gov

Interactive Data Table: Drinking Water Guidelines for this compound

Issuing Body Guideline Value Notes
World Health Organization (WHO) 0.02 mg/L Based on lifetime cancer risk. nhmrc.gov.aunih.gov
Australian NHMRC 0.1 mg/L Health-based guideline. nhmrc.gov.au
U.S. EPA 0.4 µg/L Health Reference Level at 10-6 cancer risk. epa.gov
California OEHHA 0.2 ppb Public Health Goal. ca.gov

Given its volatile nature, air quality regulations are a critical component of the regulatory framework for this compound. In the United States, it is listed as a Hazardous Air Pollutant (HAP) under the Clean Air Act, which requires the EPA to set National Emission Standards for Hazardous Air Pollutants (NESHAPs). gem.wiki These standards aim to achieve the maximum degree of emission reduction that is determined to be achievable, known as Maximum Achievable Control Technology (MACT). gem.wiki

In California, this compound is also classified as a Toxic Air Contaminant (TAC) and a Volatile Organic Compound (VOC). ca.gov The California DPR has implemented measures to reduce its emissions, which can contribute to the formation of ground-level ozone. ca.govusda.gov These measures include restrictions on application methods and the use of tarpaulins to limit volatilization. ca.gov High concentrations of this compound detected in the air in California in 1990 led to a temporary suspension of its use until mitigation strategies were developed. usda.gov

Risk Management Decisions and Mitigation Measures

Regulatory agencies have mandated a variety of risk mitigation measures to address the potential health and environmental impacts of this compound.

In California, the maximum allowable application rate is 332 pounds of active ingredient per acre. stanag.orgca.gov The DPR also established annual township caps (B75204) to limit the total amount of this compound used in a 36-square-mile area, thereby minimizing the potential for chronic exposure. stanag.orgkernag.com

Buffer zones, which are areas where application is prohibited, are a key mitigation strategy to protect bystanders and residents from inhalation exposure. The EPA has required buffer zones around treated fields. epa.govwiley.law Initially, a 300-foot buffer from occupied structures was mandated for some products, which was later revised to 100 feet in certain cases. epa.govwcngg.com

California has also established mandatory setbacks from occupied structures, including residences, schools, and hospitals. ca.govca.gov Applications are prohibited within 100 feet of any occupied structure, and no one is permitted to be present in a structure within this zone during the application and for seven consecutive days afterward. stanag.orgkernag.com

Furthermore, to protect groundwater, the use of this compound is restricted in areas with vulnerable geology. epa.gov This includes a prohibition on applications within 100 feet of drinking water wells and in areas overlying karst topography. epa.govepa.gov Use is also prohibited in certain northern tier states with shallow groundwater and vulnerable soils. epa.gov

Interactive Data Table: Key Mitigation Measures for this compound in the U.S.

Mitigation Measure Requirement Regulatory Body
Application Rate Lowered maximum rates (crop-dependent). epa.govepa.gov U.S. EPA
Maximum of 332 lbs/acre. stanag.orgca.gov California DPR
Use Sites Deletion of selected use sites. epa.govepa.gov U.S. EPA
Buffer Zones 100-foot buffer from occupied structures (for some products). epa.govwcngg.com U.S. EPA
100-foot buffer from drinking water wells. epa.govepa.gov U.S. EPA
100-foot prohibition around occupied structures during and 7 days post-application. stanag.orgkernag.com California DPR
Geological Restrictions Prohibition within 100 feet of karst topography. epa.govepa.gov U.S. EPA
Prohibition in certain northern states with vulnerable groundwater. epa.gov U.S. EPA

Occupational Safety Regulations for Handlers and Applicators

The use of this compound is restricted to certified applicators due to its potential health risks. epa.govcluin.orgepa.gov Regulatory agencies have established specific guidelines and exposure limits to protect workers who handle and apply this soil fumigant.

Occupational exposure limits for this compound have been set by various organizations to minimize health risks for handlers and applicators. These limits are typically expressed as a time-weighted average (TWA) concentration for a standard workday.

The National Institute for Occupational Safety and Health (NIOSH) recommends a time-weighted-average workday exposure limit of 1 part per million (ppm), which is equivalent to 5 milligrams per cubic meter (mg/m³). nih.govdnacih.comosha.gov NIOSH also identifies this compound as a potential occupational carcinogen and recommends that exposures be kept as low as possible. nih.govcdc.govnih.gov

The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV) of 1 ppm as an 8-hour TWA. nih.govnj.govwattohm.fr

The Occupational Safety and Health Administration (OSHA) has also established a permissible exposure limit (PEL) of 1 ppm as an 8-hour TWA. osha.govcdc.gov

In addition to these exposure limits, regulations mandate specific engineering controls and personal protective equipment (PPE) for handlers. epa.gov These include:

Closed-loading systems to minimize direct contact with the chemical. epa.gov

Respirators with organic vapor cartridges are required for handlers. epa.govgreenbook.net

Chemical-resistant clothing and gloves to prevent skin absorption. epa.gov

Soil sealing techniques, such as compacting the soil or using tarps, are required after application to reduce volatilization into the air. epa.gov

Buffer zones must be established around treated fields to protect both workers and the public from exposure. ca.gov

Interactive Data Table: Occupational Exposure Limits for this compound

OrganizationExposure Limit (8-hour TWA)Skin NotationCarcinogen Classification
NIOSH 1 ppm (5 mg/m³) nih.govdnacih.comosha.govYes dnacih.comPotential occupational carcinogen nih.govcdc.govnih.gov
ACGIH 1 ppm nih.govnj.govwattohm.frYes nih.govA3: Confirmed animal carcinogen with unknown relevance to humans cdc.gov
OSHA 1 ppm osha.govcdc.govYes cdc.govNot specified in search results

Scientific Basis for Regulatory Decisions and Public Health Protection

Regulatory decisions regarding this compound are founded on a substantial body of scientific evidence from animal studies and, to a lesser extent, human data. epa.govca.gov The primary health concern driving these regulations is the compound's carcinogenicity. ca.govepa.gov

The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group B2, probable human carcinogen. epa.govcdc.gov This classification is based on sufficient evidence of carcinogenicity in animals, although human data is limited. epa.govepa.gov Animal studies have demonstrated that exposure to this compound can lead to the development of tumors in multiple organs. epa.goviarc.frnih.gov Inhalation exposure in mice has been linked to an increased incidence of bronchioalveolar adenomas. epa.goviarc.fr Oral administration in rodents has resulted in tumors of the forestomach, liver, and urinary bladder. epa.goviarc.fr

The International Agency for Research on Cancer (IARC) has classified technical-grade this compound as "possibly carcinogenic to humans" (Group 2B). cdc.goviarc.fr This evaluation is also based on sufficient evidence of carcinogenicity in experimental animals. iarc.fr The National Toxicology Program (NTP) has determined that this compound is "reasonably anticipated to be a human carcinogen." cdc.govcdc.gov

Beyond its carcinogenic potential, studies have also investigated other toxic effects of this compound.

Genotoxicity: In vitro and in vivo studies have shown mixed results regarding the genotoxicity of this compound. epa.govindependentmediainstitute.org However, there is evidence of genetic damage in various organisms, including bacteria, fruit flies, and mammalian cells. independentmediainstitute.org The primary metabolic pathway involves conjugation with glutathione (B108866), which helps to detoxify the compound. nih.govepa.govwho.int

Neurotoxicity: Acute, high-dose exposure to this compound can cause neurotoxic effects such as dizziness, headache, and nausea. nj.govepa.gov In a fatal case of inhalation poisoning, brain edema was observed. beyondpesticides.org Animal studies have also reported central nervous system suppression at high exposure levels. cdc.gov

Organ Toxicity: Chronic exposure in animal studies has shown toxicity to organs involved in metabolism and excretion, such as the liver, kidneys, and urinary bladder. epa.govepa.govepa.gov It also affects organs at the point of entry, like the nasal passages and stomach. epa.govnih.gov

Regulatory agencies use this scientific data to conduct risk assessments and establish health-protective standards, such as drinking water health advisories and acceptable daily intake levels. ca.govepa.govnih.gov These assessments consider the different routes of exposure (oral, inhalation, dermal) and the potential for both cancer and non-cancer health effects. cluin.orgepa.gov The process involves evaluating the dose-response relationship and applying uncertainty factors to account for interspecies differences and sensitive subpopulations. nih.gov

Interactive Data Table: Carcinogenicity Classifications of this compound

Agency/OrganizationClassificationBasis for Classification
U.S. EPA Group B2: Probable human carcinogen epa.govcdc.govSufficient evidence in animals; limited human data. epa.govepa.gov
IARC Group 2B: Possibly carcinogenic to humans cdc.goviarc.frSufficient evidence in experimental animals. iarc.fr
NTP Reasonably anticipated to be a human carcinogen cdc.govcdc.govBased on animal studies. cdc.gov
ACGIH A3: Confirmed animal carcinogen with unknown relevance to humans cdc.govBased on animal carcinogenicity data. cdc.gov

Socio-Economic and Environmental Justice Considerations in Regulatory Policy

The regulation of this compound involves complex socio-economic and environmental justice considerations. As a widely used agricultural pesticide, it plays a significant role in the production of various crops, including potatoes, strawberries, and almonds. independentmediainstitute.orgchemservice.com Therefore, regulatory policies that restrict its use can have economic impacts on the agricultural sector. ca.gov

However, the use of this compound also raises significant environmental justice concerns. earthjustice.org Studies in California have shown that the majority of this compound is applied in areas with a higher percentage of Latino/Hispanic residents and families living in poverty compared to the state average. independentmediainstitute.orgca.gov This disproportionate exposure of farmworker communities and other vulnerable populations to a known carcinogen is a key environmental justice issue. earthjustice.org

The volatility of this compound means it can drift from treated fields into nearby residential areas, schools, and communities, leading to potential long-term health risks for residents. independentmediainstitute.orgearthjustice.org Air monitoring in some California agricultural communities has detected levels of this compound that exceed health-protective standards set by state scientists. independentmediainstitute.orgearthjustice.org

Regulatory agencies are increasingly being called upon to consider these environmental justice implications when setting policies for pesticides like this compound. federalregister.gov This includes ensuring that regulations are sufficiently protective of all communities, particularly those who bear a disproportionate burden of exposure. earthjustice.org The debate over the regulation of this compound often highlights the tension between agricultural interests and the protection of public health, especially in vulnerable communities. earthjustice.orgbiologicaldiversity.org

For example, the California Department of Pesticide Regulation has implemented regulations to create buffer zones around application sites to minimize human exposure. ca.gov However, some advocacy groups argue that these regulations are not stringent enough and perpetuate a double standard by allowing higher exposure levels in residential areas near agricultural fields compared to what is considered safe for workers. earthjustice.org These discussions underscore the importance of incorporating socio-economic and environmental justice considerations into the scientific and policy-making process for regulating hazardous chemicals.

Q & A

How can researchers resolve contradictions in carcinogenicity data for 1,3-dichloropropene across studies?

Advanced Research Focus
Conflicting carcinogenicity findings (e.g., forestomach tumors in rats vs. lung tumors in mice) require systematic reconciliation. A robust methodology includes:

  • Weight-of-evidence analysis : Prioritize studies with rigorous exposure controls, such as inhalation or dietary bioassays, over gavage dosing, which may introduce artifacts .
  • Mechanistic reconciliation : Investigate metabolic pathways (e.g., epoxide metabolite formation) to clarify species-specific responses. Mutagenicity assays (e.g., Ames test with S9 activation) should be paired with in vivo genotoxicity data .
  • Dose-response modeling : Apply linear models for genotoxic carcinogens unless nonlinear mechanisms (e.g., threshold-dependent cytotoxicity) are empirically validated .
    Reference Table:
Model SystemTumor TypeKey MechanismData Source
F344 RatsForestomachDirect mucosal irritationEPA IRIS
B6C3F1 MiceLungReactive epoxide metabolitesEPA IRIS

What methodologies are recommended for quantifying this compound degradation products in environmental matrices?

Basic Research Focus
Environmental degradation products (e.g., 3-chloroallyl alcohol) can be quantified using:

  • Gas chromatography-mass spectrometry (GC-MS) with purge-and-trap concentration for air/water samples .
  • Soil extraction protocols : Use methanol-water (70:30) mixtures under nitrogen to minimize volatilization losses, followed by derivatization for polar metabolites .
  • Isotope dilution : Deploy deuterated internal standards (e.g., d₄-1,3-DCP) to correct for matrix effects in LC-MS/MS workflows .

How should experimental designs account for isomer-specific toxicity differences in dichloropropenes?

Advanced Research Focus
While this compound dominates industrial use, isomer-specific toxicity (e.g., 2,3-dichloropropene) must be addressed via:

  • Stereochemical separation : Utilize chiral columns (e.g., β-cyclodextrin phases) in HPLC to isolate cis/trans isomers .
  • In vitro comparative assays : Compare cytotoxicity (e.g., IC₅₀ in HepG2 cells) and DNA adduct formation across isomers to identify structure-activity relationships .
  • Environmental prioritization : Focus on 1,3-DCP due to its higher production volume and environmental persistence, but include 2,3-DCP as a secondary analyte in monitoring studies .

What biomarkers are validated for assessing occupational exposure to this compound?

Basic Research Focus
Validated biomarkers include:

  • N-acetyl-S-(3-chloroallyl)-L-cysteine (NAC-3-CA) : A urinary metabolite detectable via LC-MS/MS with a detection limit of 0.1 µg/L .
  • Hemoglobin adducts : Measure 3-chloroallyl-valine adducts using Edman degradation coupled with GC-ECD .
  • Exhaled breath analysis : Monitor 1,3-DCP vapor using real-time proton-transfer-reaction mass spectrometry (PTR-MS) in field settings .

How can co-formulations of this compound with chloropicrin alter emission dynamics in soil fumigation?

Advanced Research Focus
Co-formulations (e.g., 1,3-D + chloropicrin) require:

  • Dynamic flux chambers : Quantify emission reductions (30–50%) due to chloropicrin’s suppression of 1,3-D volatility via soil microbial interactions .
  • Soil column studies : Simulate field conditions by varying organic matter content (2–5%) and pH (5.5–7.0) to assess permeability and degradation rates .
  • Computational modeling : Apply the USDA’s CHAIN_2D model to predict atmospheric dispersion and optimize application timing relative to rainfall .

What are the critical data gaps in this compound risk assessment for aquatic ecosystems?

Basic Research Focus
Priority gaps include:

  • Aquatic toxicity data : Acute/chronic LC₅₀ values for fish (e.g., Oncorhynchus mykiss) and invertebrates (e.g., Daphnia magna) are sparse .
  • Sediment adsorption coefficients (Kd) : Measure using batch equilibrium tests with standardized OECD 106 protocols .
  • Bioaccumulation potential : Assess bioconcentration factors (BCF) in algae and benthic organisms under varying salinity conditions .

How do regulatory classifications of this compound as a B2 carcinogen impact study design for hazard characterization?

Advanced Research Focus
B2 classification (probable human carcinogen) mandates:

  • Mode-of-action (MOA) studies : Use transgenic rodent models (e.g., Tg.rasH2) to distinguish genotoxic vs. epigenetic mechanisms .
  • Cross-species extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile rodent-to-human metabolic differences .
  • Epidemiological rigor : Design cohort studies with exposure biomarkers (NAC-3-CA) and confounder control (e.g., smoking status) .

What analytical challenges arise in distinguishing this compound from its structural analogs in environmental samples?

Basic Research Focus
Key challenges and solutions:

  • Co-elution in GC : Differentiate using tandem MS/MS with characteristic fragments (m/z 75 for 1,3-DCP vs. m/z 89 for 1,2-DCP) .
  • Matrix interference : Apply solid-phase microextraction (SPME) with Carboxen/PDMS fibers to enhance selectivity in soil/water .
  • Isomer quantification : Use nuclear magnetic resonance (NMR) with ¹³C labeling to resolve cis/trans configurations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.